![molecular formula C36H40BF4O2P2Rh- B6593690 (S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 71423-54-6](/img/structure/B6593690.png)
(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of Rhodium Catalyst . It’s an orange powder that is air sensitive .
Molecular Structure Analysis
The molecular formula of this compound is C36H40BF4O2P2Rh, and it has a molecular weight of 756.38 .Physical And Chemical Properties Analysis
As mentioned earlier, this compound is an orange powder . It’s air sensitive, which means it may react with air.Applications De Recherche Scientifique
Asymmetric Hydrogenation
This compound has been employed in the rhodium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylic derivatives, showing high enantioselectivities (78–>99%) for β-monosubstituted derivatives and considerable enantioselectivity (up to 90%) for β-disubstituted derivatives. The structure of the rhodium complex of (S,S)-1,2-bis[(o-methoxyphenyl)phenylphosphino]ethane (DIPAMP) is key to its high performance in asymmetric induction due to the spatial arrangement of its ligands (Wada et al., 2004).
Catalytic Activity and Ligand Effects
Rhodium complexes formed with this and similar ligands exhibit excellent enantioselectivity in catalytic asymmetric reactions. Their efficiency is attributed to the ideal asymmetric environments created by the ligands, which is crucial for the high enantioselectivity observed in hydrogenations of a-dehydroamino acid derivatives and other catalytic asymmetric reactions (Imamoto, 2001).
Mechanistic Insights
Studies have provided evidence for the importance of conformational equilibria in Rh-diphosphine complexes for enantioselection in rhodium-catalyzed asymmetric hydrogenation. The conformation of the chelate cycles plays a significant role in determining the sense of enantioselection, highlighting the complex's versatility in synthesis and catalysis (Tsuruta et al., 2005).
Advanced Synthesis and Characterization
The synthesis and characterization of rhodium(I) and iridium(I) complexes incorporating this ligand and others reveal the impact of steric and electronic properties on catalytic performance. Such studies aid in understanding the ligand's role in modulating reactivity and facilitating selective transformations (Brill et al., 2015).
Propriétés
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O2P2.C8H12.BF4.Rh/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h3-20H,21-22H2,1-2H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t31-,32-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUTTVLWMBBAX-MPKHXIGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4.C1CC=CCCC=C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.COC1=CC=CC=C1[P@](C2=CC=CC=C2)CC[P@](C3=CC=CC=C3OC)C4=CC=CC=C4.C1/C=C\CC/C=C\C1.[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40BF4O2P2Rh- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71423-54-6 |
Source


|
| Record name | Rhodium(1+), [(1,2,5,6-h)-1,5-cyclooctadiene][(1S,1'S)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine-kP]]-, tetrafluoroborate(1-) (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



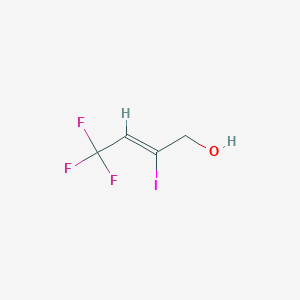
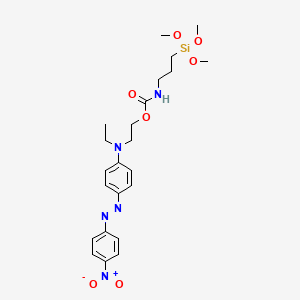
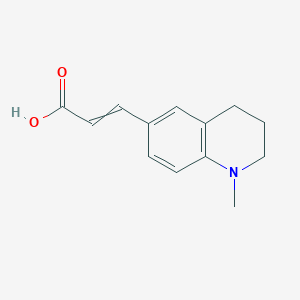
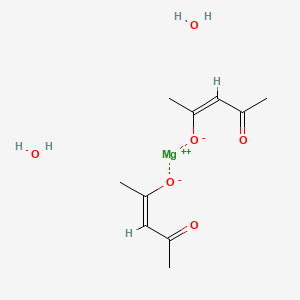
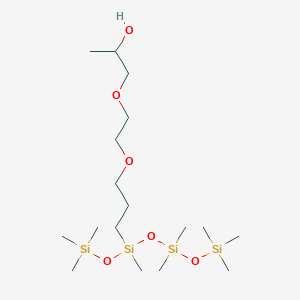
![(11bR)-4-Hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593656.png)

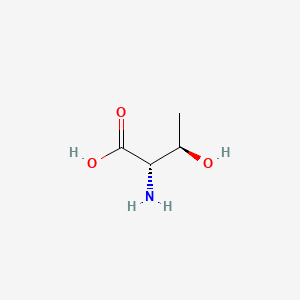
![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)
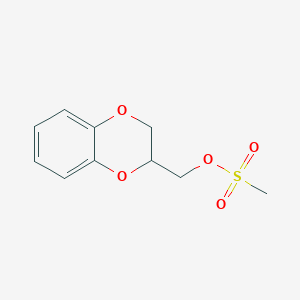

![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)